

# Commercial suppliers of (S)-1-Bromo-2-methylbutane

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## Compound of Interest

Compound Name: (S)-1-Bromo-2-methylbutane

Cat. No.: B1277395

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An In-depth Technical Guide to **(S)-1-Bromo-2-methylbutane** for Researchers and Drug Development Professionals

## Introduction

**(S)-1-Bromo-2-methylbutane**, also known as (S)-(+)-2-methylbutyl bromide, is a chiral alkyl halide that serves as a valuable building block in stereoselective organic synthesis.<sup>[1][2]</sup> Its chiral center makes it a crucial intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials such as chiral nematic liquid crystals.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the commercial availability of **(S)-1-Bromo-2-methylbutane**, its physicochemical properties, and detailed experimental protocols for its key applications.

## Commercial Availability

**(S)-1-Bromo-2-methylbutane** is readily available from a range of chemical suppliers. The typical purity offered is between 97% and 99%. Some suppliers offer the compound stabilized with potassium carbonate.

Table 1: Prominent Commercial Suppliers of **(S)-1-Bromo-2-methylbutane**

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich (Merck)	99%	1g, 5g, 25g	---
Santa Cruz Biotechnology	---	Custom	Used for the synthesis of chiral nematic liquid crystals.[1]
Thermo Fisher Scientific (Alfa Aesar)	97%	5g, 25g	Stabilized with potassium carbonate.
Biosynth	---	Custom	---
AK Scientific, Inc.	---	---	---
BLDpharm	---	Custom	---
LookChem	99% (from some suppliers)	Various	A platform with multiple suppliers.[4]

## Physicochemical and Safety Data

A summary of the key physicochemical properties of **(S)-1-Bromo-2-methylbutane** is provided in Table 2. This data is essential for reaction planning and safety assessments.

Table 2: Physicochemical Properties of **(S)-1-Bromo-2-methylbutane**

Property	Value
CAS Number	534-00-9[1][5]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> Br[1][5]
Molecular Weight	151.04 g/mol [1]
Appearance	Colorless to light yellow liquid
Boiling Point	121-122 °C (lit.)[6]
Density	1.223 g/mL at 25 °C (lit.)[6]
Refractive Index (n <sub>20</sub> /D)	1.445 (lit.)[6]
Optical Activity ([α] <sub>D</sub> <sup>21</sup> /D)	+4.5°, c = 5 in chloroform[6]
Flash Point	22 °C (71.6 °F) - closed cup[6]

#### Safety Information:

**(S)-1-Bromo-2-methylbutane** is a highly flammable liquid and vapor.[6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this chemical.[6] It should be stored in a well-ventilated place and kept cool.[7]

## Key Applications and Experimental Protocols

The primary utility of **(S)-1-Bromo-2-methylbutane** in organic synthesis stems from its ability to introduce a chiral (S)-2-methylbutyl group. This is most commonly achieved through nucleophilic substitution reactions or the formation of an optically active Grignard reagent.

### Formation of (S)-2-methylbutylmagnesium bromide and its Application in Carboxylation

The Grignard reagent derived from **(S)-1-Bromo-2-methylbutane** is a powerful nucleophile for creating new carbon-carbon bonds with high enantioselectivity. A common application is the reaction with carbon dioxide (dry ice) to produce (S)-3-methylpentanoic acid.



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Caption: Experimental workflow for the synthesis of (S)-3-methylpentanoic acid.

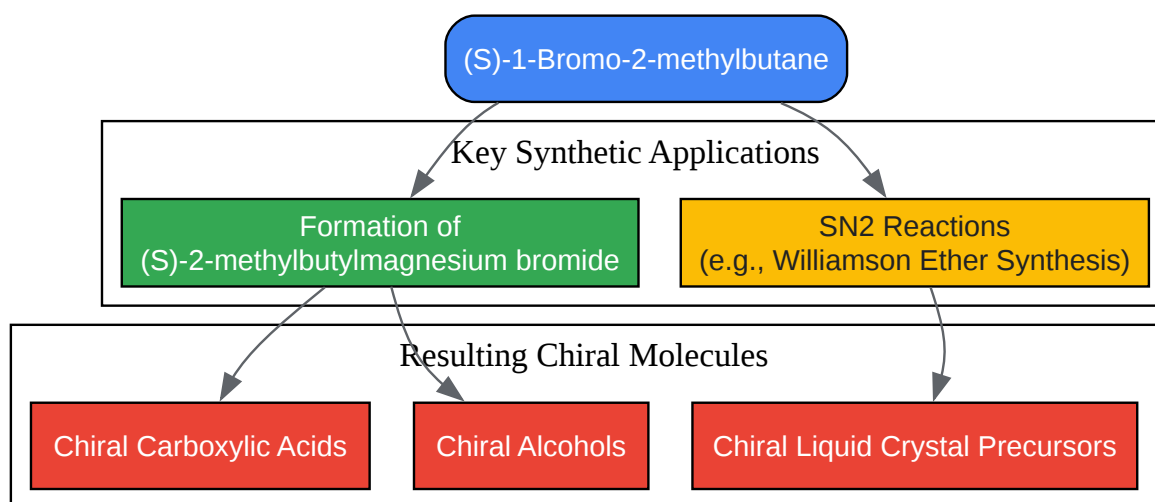
#### Detailed Experimental Protocol: Synthesis of (S)-3-methylpentanoic acid

- Materials:
  - Magnesium turnings
  - Iodine crystal (catalytic amount)
  - Anhydrous diethyl ether or THF
  - **(S)-1-Bromo-2-methylbutane**
  - Dry ice (solid CO<sub>2</sub>)
  - Hydrochloric acid (e.g., 6 M aqueous solution)
  - Anhydrous sodium sulfate
- Procedure:
  - Reaction Setup: All glassware must be rigorously dried in an oven and assembled under a dry nitrogen or argon atmosphere. A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
  - Grignard Reagent Formation:

- Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
- A portion of the anhydrous diethyl ether is added.
- A solution of **(S)-1-Bromo-2-methylbutane** (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel.
- A small amount of the bromide solution is added to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
- The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Carboxylation:
  - In a separate flask, crushed dry ice is suspended in anhydrous diethyl ether.
  - The prepared Grignard reagent solution is slowly transferred via cannula or dropping funnel to the vigorously stirred dry ice slurry.
- Workup and Purification:
  - After the addition is complete and the excess CO<sub>2</sub> has sublimed, the reaction is quenched by the slow addition of aqueous hydrochloric acid.
  - The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether.
  - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
  - The crude (S)-3-methylpentanoic acid can be purified by distillation.

## Synthesis of Chiral Nematic Liquid Crystal Precursors

**(S)-1-Bromo-2-methylbutane** is used to introduce a chiral tail to mesogenic (liquid crystal-forming) core structures. A common strategy is the Williamson ether synthesis, where the bromide reacts with a phenolic precursor.



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Caption: Synthetic utility of **(S)-1-Bromo-2-methylbutane**.

#### Detailed Experimental Protocol: Synthesis of a Chiral Ether

- Materials:
  - A suitable phenolic precursor (e.g., methyl 4-hydroxybenzoate)
  - **(S)-1-Bromo-2-methylbutane**
  - Potassium carbonate (or another suitable base)
  - Acetone or DMF (solvent)
- Procedure:
  - Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic precursor (1.0 equivalent), potassium carbonate (1.5-2.0 equivalents), and the solvent.

- Reaction: Add **(S)-1-Bromo-2-methylbutane** (1.1-1.2 equivalents) to the mixture.
- Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
- Workup and Purification:
  - After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.
  - Remove the solvent from the filtrate under reduced pressure.
  - Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
  - The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the chiral ether. This ether can then be further elaborated into a final liquid crystal molecule.

## Conclusion

**(S)-1-Bromo-2-methylbutane** is a commercially accessible and highly valuable chiral building block for researchers in organic synthesis and materials science. Its primary applications involve the stereoselective introduction of the (S)-2-methylbutyl group via Grignard reagent formation or nucleophilic substitution reactions. The protocols outlined in this guide provide a solid foundation for the utilization of this versatile reagent in the synthesis of complex chiral molecules for a wide range of applications, from pharmaceuticals to advanced liquid crystal displays. Careful adherence to anhydrous reaction conditions and appropriate safety protocols is paramount for successful and safe experimentation.

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